1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(2-methoxy-5-(trifluoromethyl)phenyl)piperidine-3-carboxamide
Description
This compound is a heterocyclic small molecule featuring a pyridazine core substituted with a 1H-1,2,4-triazole moiety at the 6-position. The pyridazine-triazole scaffold is linked via a piperidine ring to a carboxamide group, which is further substituted with a 2-methoxy-5-(trifluoromethyl)phenyl aromatic system. The triazole ring may facilitate interactions with biological targets (e.g., kinases or enzymes) through hydrogen bonding or π-π stacking .
Properties
IUPAC Name |
N-[2-methoxy-5-(trifluoromethyl)phenyl]-1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3N7O2/c1-32-16-5-4-14(20(21,22)23)9-15(16)26-19(31)13-3-2-8-29(10-13)17-6-7-18(28-27-17)30-12-24-11-25-30/h4-7,9,11-13H,2-3,8,10H2,1H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUPGRCYCWDCWGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)N4C=NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(2-methoxy-5-(trifluoromethyl)phenyl)piperidine-3-carboxamide is a triazole derivative that has attracted attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including antimicrobial, antifungal, and anticancer properties, as well as its structure-activity relationships (SAR) and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C20H24N6O3S , with a molecular weight of approximately 420.51 g/mol . The structure includes:
- A triazole ring , known for its diverse biological activities.
- A piperidine moiety that enhances pharmacological properties.
- A trifluoromethyl group , which may influence the compound's interaction with biological targets.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Antimicrobial Activity
Triazole derivatives are widely recognized for their antimicrobial properties. In vitro studies have shown that this compound exhibits significant activity against various bacterial strains, including resistant strains. The mechanism of action is believed to involve the inhibition of essential enzymes in microbial metabolism.
Antifungal Activity
Similar to other triazole compounds, this derivative has demonstrated antifungal activity. Its efficacy against fungal pathogens such as Candida and Aspergillus species suggests potential use in treating fungal infections. The triazole ring plays a crucial role in disrupting the synthesis of ergosterol, a vital component of fungal cell membranes.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit the proliferation of cancer cell lines, including breast and lung cancer cells. The structure-activity relationship analysis indicates that modifications to the piperidine and pyridazine moieties can enhance cytotoxicity.
Case Study: Anticancer Efficacy
A study conducted on various cancer cell lines revealed that the compound exhibited an IC50 value of 5.3 μM against MDA-MB-231 breast cancer cells and a CC50 value of 13 μM against Vero cells (a mammalian cell line). This indicates a promising therapeutic index for further development.
Structure-Activity Relationship (SAR)
The SAR analysis provides insights into how structural modifications affect biological activity:
| Modification | Effect on Activity |
|---|---|
| Addition of trifluoromethyl group | Increases lipophilicity and cellular uptake |
| Variations in piperidine substituents | Alters binding affinity to target proteins |
| Changes in triazole positioning | Impacts enzyme inhibition efficiency |
The proposed mechanism involves the inhibition of specific enzymes related to nucleic acid synthesis and cellular metabolism. This dual-targeting approach may explain the broad-spectrum activity observed.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
Key Observations :
- The target compound’s pyridazine-triazole core is distinct from benzimidazole (Compounds 63–64) or pyrazole (–3) analogues.
- The piperidine-carboxamide linker provides conformational flexibility compared to rigid ether or pyridin-4-yloxy linkers .
- Substitution patterns (e.g., CF₃ vs. cyano, dichloro) influence electronic properties and target affinity.
Physicochemical and Pharmacokinetic Properties
Table 2: Estimated Properties of Analogues
Analysis :
- The target compound’s logP (~3.8) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility.
- The methoxy group may enhance solubility compared to dichlorophenyl or benzimidazole analogues .
Q & A
Q. Q1. What are the key synthetic strategies for preparing this compound, and how can reaction yields be optimized?
Methodological Answer: The synthesis involves multi-step routes, typically starting with the assembly of the pyridazine-triazole core, followed by coupling with the piperidine-carboxamide moiety. Critical steps include:
- Heterocycle Formation : Use of phosphorus oxychloride or similar reagents for cyclization of pyridazine and triazole rings under reflux conditions (e.g., in dimethylformamide or ethanol) .
- Coupling Reactions : Amide bond formation between the piperidine-carboxamide and aromatic substituents via carbodiimide-mediated coupling (e.g., EDC/HOBt) .
- Purification : Column chromatography or recrystallization to achieve >95% purity, with monitoring via TLC and NMR .
Q. Optimization Tips :
- Adjust solvent polarity (e.g., DMF for high-temperature reactions, THF for low-temperature steps).
- Use excess reagents for steps with low inherent reactivity (e.g., triazole alkylation) .
Q. Q2. How can researchers characterize the compound’s structural and physicochemical properties?
Methodological Answer:
- Structural Elucidation :
- X-ray Crystallography : Resolve bond lengths/angles, particularly for the triazole-pyridazine-piperidine core .
- NMR Spectroscopy : Assign peaks for the trifluoromethyl group (distinct signals) and aromatic protons (e.g., 2-methoxy-5-trifluoromethylphenyl) .
- Physicochemical Properties :
- Lipophilicity (LogP) : Measured via HPLC or calculated using software (e.g., Molinspiration). Substituents like trifluoromethyl enhance lipophilicity, impacting membrane permeability .
- Solubility : Tested in DMSO/PBS mixtures; methoxy groups may improve aqueous solubility .
Q. Q3. What biological targets are hypothesized for this compound, and how are preliminary assays designed?
Methodological Answer:
- Target Hypotheses :
- Kinase inhibition (due to triazole’s ATP-binding pocket mimicry) .
- Antimicrobial activity (pyridazine-triazole hybrids disrupt bacterial biofilms) .
- Assay Design :
- In Vitro Screening : Use MTT assays for cytotoxicity (e.g., IC against cancer cell lines) .
- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase activity measured via ADP-Glo™) .
Advanced Research Questions
Q. Q4. How do structural modifications (e.g., substituents on the phenyl ring) influence bioactivity?
Methodological Answer (SAR Analysis):
| Substituent | Impact on Activity | Evidence Source |
|---|---|---|
| Trifluoromethyl (-CF) | Enhances metabolic stability and target affinity via hydrophobic interactions . | |
| Methoxy (-OCH) | Improves solubility but may reduce membrane penetration . | |
| Halogen (e.g., -Cl) | Increases electrophilicity, potentially enhancing covalent binding to cysteine residues . |
Q. Experimental Approach :
- Synthesize derivatives with systematic substituent variations.
- Compare IC values in enzyme inhibition assays and logP measurements .
Q. Q5. How should researchers address contradictions in biological data (e.g., high in vitro potency vs. low in vivo efficacy)?
Methodological Answer:
- Pharmacokinetic Profiling :
- Measure metabolic stability (e.g., liver microsome assays) to identify rapid clearance .
- Assess plasma protein binding (equilibrium dialysis) to explain reduced free drug concentration .
- Formulation Adjustments :
- Use nanocarriers (e.g., liposomes) to improve bioavailability if solubility is limiting .
- In Vivo Models :
- Validate results across multiple species (e.g., rodents vs. zebrafish) to rule out species-specific effects .
Q. Q6. What strategies are effective for elucidating the mechanism of action (MOA) of this compound?
Methodological Answer:
- Omics Approaches :
- Proteomics : SILAC labeling to identify differentially expressed proteins post-treatment .
- Transcriptomics : RNA-seq to map gene expression changes linked to triazole-mediated pathways .
- Biophysical Methods :
- SPR (Surface Plasmon Resonance) : Quantify binding affinity to hypothesized targets (e.g., kinases) .
- Cryo-EM : Resolve compound-target complexes if crystallography fails .
Q. Q7. How can researchers mitigate challenges in scaling up synthesis for preclinical studies?
Methodological Answer:
- Process Chemistry Optimization :
- Replace hazardous solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether) .
- Implement flow chemistry for exothermic reactions (e.g., triazole formation) to improve safety and yield .
- Quality Control :
- Use PAT (Process Analytical Technology) tools like inline FTIR for real-time monitoring .
Data Contradiction Analysis
Q. Q8. How to resolve discrepancies between computational predictions and experimental bioactivity data?
Methodological Answer:
- Re-evaluate Docking Models :
- Include solvent effects and flexible protein residues in molecular dynamics simulations .
- Experimental Validation :
- Perform SPR or ITC (Isothermal Titration Calorimetry) to confirm binding thermodynamics .
- Check Compound Integrity :
- Verify purity (>95%) via HPLC and confirm stereochemistry (if applicable) via CD spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
